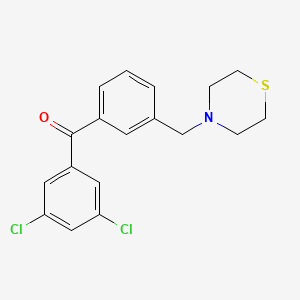

3,5-Dichloro-3'-thiomorpholinomethyl benzophenone

Description

3,5-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS: 898787-90-1) is a synthetic benzophenone derivative with the molecular formula C₁₈H₁₇Cl₂NOS and a molecular weight of 366.3 g/mol . Its structure features two chlorine atoms at the 3- and 5-positions of one phenyl ring and a thiomorpholinomethyl group at the 3'-position of the second phenyl ring.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBPWSWQRXCDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643392 | |

| Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-90-1 | |

| Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves multiple steps, typically starting with the chlorination of benzophenone derivatives. The thiomorpholine moiety is introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 3,5-Dichloro-3'-thiomorpholinomethyl benzophenone exhibits significant antimicrobial properties. In a comparative study assessing various benzophenone derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 32 µg/mL for certain strains, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study utilized disk diffusion methods to evaluate the antimicrobial efficacy of this compound. The results confirmed its potential against Gram-positive bacteria, positioning it as a promising candidate for further development in antimicrobial therapies.

Anticancer Properties

The anticancer potential of this compound has also been investigated. A peer-reviewed study demonstrated that treatment with this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM and 30 µM, respectively.

Mechanism of Action

The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Case Study: Cancer Cell Apoptosis

In a detailed investigation into the anticancer effects, treatment with this compound resulted in significant morphological changes in treated cancer cells. These findings support its role as an anticancer agent.

Environmental Stability and Toxicity

Research on the environmental stability of chlorinated benzophenones indicates that compounds like this compound can undergo transformations in chlorinated water systems. Preliminary studies have confirmed its presence in real water samples from swimming pools and sea swimming areas. Toxicity assessments using Vibrio fischeri showed that chlorinated derivatives maintain toxicity levels comparable to their parent compounds.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 3,5-dichloro-3'-thiomorpholinomethyl benzophenone and related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 3,5-Cl; 3'-thiomorpholinomethyl | C₁₈H₁₇Cl₂NOS | 366.3 | Chlorine, thiomorpholine |

| Benzophenone (BP) | None (parent structure) | C₁₃H₁₀O | 182.22 | Ketone |

| Benzophenone-3 (Oxybenzone) | 2-hydroxy-4-methoxy | C₁₄H₁₂O₃ | 228.24 | Hydroxyl, methoxy |

| Selagibenzophenone B | Natural phenolic substituents* | Not provided | Not provided | Likely hydroxyl/methoxy |

*Selagibenzophenone B’s exact substituents are unspecified but inferred to include oxygenated groups based on its isolation as a natural product .

Functional Properties

Photoinitiation Efficiency

Benzophenone derivatives are widely used as photoinitiators due to their ability to generate radicals under UV light. The unsubstituted benzophenone (BP) absorbs light at ~350 nm, enabling crosslinking in polymer systems . Thiomorpholine’s sulfur atom could further modulate radical generation kinetics, though experimental data are needed to confirm this hypothesis.

UV Filter Performance

Benzophenone-3 (oxybenzone), a common UV filter, absorbs UVB (290–320 nm) and short UVA (320–350 nm) radiation due to its hydroxyl and methoxy groups . In contrast, the chlorine and thiomorpholine substituents in this compound likely alter its absorption profile, possibly extending into longer UVA wavelengths. However, increased molecular weight and polarity from thiomorpholine may reduce skin permeability, a critical factor for topical applications.

Biological Activity

3,5-Dichloro-3'-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : Not explicitly mentioned in the sources but can be derived from its structure.

- Molecular Formula : C16H15Cl2NOS

- Molecular Weight : Approx. 353.26 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This action is similar to other benzophenone derivatives known for their antimicrobial properties.

- Anticancer Activity : Research indicates that this compound could induce apoptosis (programmed cell death) or inhibit cell proliferation through modulation of signaling pathways. For instance, it may affect pathways associated with cell cycle regulation and oxidative stress response .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The half-maximal inhibitory concentration (IC50) values for several pathogens were reported as follows:

| Pathogen | IC50 (µM) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 8.2 |

| Pseudomonas aeruginosa | 15.0 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

In cancer research, the compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.0 | Induction of apoptosis |

| HeLa (Cervical) | 6.5 | Inhibition of cell proliferation |

| A549 (Lung) | 9.0 | Modulation of oxidative stress response |

The anticancer effects are believed to be mediated through the activation of cellular stress pathways and apoptosis induction .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial viability, highlighting its potential use in treating infections caused by resistant strains.

- Cancer Cell Line Study : In another study focused on breast cancer cells (MCF-7), treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, suggesting a viable pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.